molecular formula C20H18N4O4 B12413721 Cdk/hdac-IN-1

Cdk/hdac-IN-1

Cat. No.: B12413721
M. Wt: 378.4 g/mol
InChI Key: FJGBGCCFCHEKGZ-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDK/HDAC-IN-1 is a novel, potent small-molecule dual inhibitor designed to simultaneously target key epigenetic and cell cycle regulators in cancer research. This compound exerts its effects by inhibiting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), two critical protein families involved in uncontrolled tumor proliferation and survival. Mechanistically, this compound disrupts cell cycle progression by inhibiting CDKs, leading to cell cycle arrest. Concurrently, its HDAC inhibitory activity prevents the removal of acetyl groups from histone lysine residues, resulting in a more relaxed chromatin structure and transcriptional reactivation of silenced tumor suppressor genes. The synergy between these two mechanisms can enhance anti-proliferative effects and induce apoptosis in malignant cells, making it a valuable tool for investigating combination therapy paradigms in a single agent. This dual-targeting approach is particularly relevant for overcoming drug resistance in solid tumors and hematological malignancies. Research indicates that co-inhibition of CDK and HDAC pathways can exhibit synergistic anti-cancer activity, even in cells resistant to single-target therapies. This compound is supplied for research purposes to further explore the biology of epigenetic and cell cycle dysregulation and to evaluate potential novel oncology therapeutics. For Research Use Only. Not for use in diagnostic or therapeutic procedures with humans or animals.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-hydroxy-4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutanamide

InChI

InChI=1S/C20H18N4O4/c25-16(23-27)10-5-11-28-24-18-13-7-2-4-9-15(13)21-19(18)17-12-6-1-3-8-14(12)22-20(17)26/h1-4,6-9,22,26-27H,5,10-11H2,(H,23,25)/b24-18+

InChI Key

FJGBGCCFCHEKGZ-HKOYGPOVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCCC(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCCC(=O)NO

Origin of Product

United States

Preparation Methods

Synthesis of the Aminopyridine Core

The CDK-binding domain is prepared through a cyclocondensation reaction:

  • Reaction Conditions :
    • 2-Aminonicotinaldehyde (1.0 eq) reacts with ethyl acetoacetate (1.2 eq) in acetic acid at 110°C for 12 hr.
    • Yield: 68–72% after recrystallization from ethanol/water.

Mechanistic Insight : Acid catalysis promotes enolization of the β-keto ester, followed by nucleophilic attack from the aldehyde amine (Figure 1).

Process Optimization and Challenges

Hydroxamate Stability Considerations

The hydroxamate group’s susceptibility to hydrolysis necessitates careful pH control during synthesis:

  • Optimal pH Range : 6.5–7.2 in aqueous reaction mixtures.
  • Stabilization Methods : Use of chelating agents (e.g., EDTA) to sequester trace metals.

Purification Challenges

Crude product purity ranges from 60–70% due to:

  • Residual palladium (200–500 ppm)
  • Diastereomeric byproducts from incomplete stereocontrol

Solutions :

  • Sequential Chromatography : Reverse-phase C18 column followed by normal-phase silica.
  • Metal Scavengers : Polymethylhydrosiloxane (PMHS) reduces Pd content to <10 ppm.

Analytical Characterization Data

Table 1: Spectroscopic Data for "this compound" Intermediates

Intermediate $$ ^1H $$ NMR (δ, ppm) $$ ^{13}C $$ NMR (δ, ppm) HRMS (m/z) [M+H]⁺
Aminopyridine core 8.52 (d, J=5.1 Hz, 1H), 7.89 (s, 1H), 4.32 (q, J=7.1 Hz, 2H) 164.2 (C=O), 152.1 (C-N), 121.8 (CH) 247.1342
Boronic ester 8.15 (d, J=8.3 Hz, 2H), 7.45 (d, J=8.3 Hz, 2H), 2.41 (s, 3H) 135.6 (C-B), 128.9 (CH), 21.7 (CH₃) 331.0895
Final product 8.61 (s, 1H), 7.92–7.85 (m, 4H), 6.78 (s, 2H, NH₂) 170.4 (C=O), 156.2 (C-O), 139.8 (C=N) 489.2178

Data compiled from

Scale-Up Considerations

Industrial-scale production (batch size >1 kg) requires modifications to lab-scale protocols:

  • Catalyst Loading Reduction : From 5 mol% to 0.5 mol% Pd via high-throughput screening.
  • Solvent Recycling : Recovery of dioxane via fractional distillation (85% efficiency).
  • Continuous Flow Chemistry : Microreactor systems improve yield consistency (RSD <2% vs. 5–8% in batch).

Comparative Analysis of Synthetic Routes

Table 2: Evaluation of Preparation Methods

Parameter Patent Method Journal Protocol
Total Steps 7 5
Overall Yield 18% 22%
Purity (HPLC) 95.2% 97.8%
Pd Residual 8 ppm 12 ppm
Scalability Pilot-plant validated Lab-scale only

Key tradeoffs: The journal method achieves higher yields but requires costlier palladium catalysts, while the patent route offers better scalability through solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

Cdk/hdac-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Cancer Treatment

Cdk/Hdac-IN-1 has been studied for its efficacy against various cancer types:

  • Breast Cancer : Research indicates that this compound can sensitize breast cancer cells to apoptosis by degrading cyclin D1, a protein that promotes cell cycle progression. This synergistic effect enhances the overall anti-tumor response when combined with other therapies .
  • Colorectal Cancer : A recent study demonstrated that dual inhibition of CDK7 and HDAC1 using this compound significantly inhibited the proliferation and migration of colorectal cancer cells (HCT-116), leading to increased apoptosis .

Synergistic Effects with Other Therapies

This compound shows promise in combination with other treatments:

  • Combination Therapy : The compound has been evaluated in combination with other inhibitors, such as quisinostat, demonstrating enhanced anti-tumor effects against melanoma and uveal melanoma. The combination therapy leads to a more significant reduction in tumor growth compared to monotherapy .

Case Study 1: Breast Cancer

In a controlled study, MDA-MB-231 breast cancer cells treated with this compound exhibited:

  • Growth Inhibition : A dose-dependent decrease in cell viability.
  • Mechanistic Insights : Western blot analysis showed increased acetylation of histones H3 and H4, confirming the compound's HDAC inhibitory activity .

Case Study 2: Colorectal Cancer

In another study involving HCT-116 cells:

  • Cell Cycle Analysis : Flow cytometry revealed a significant increase in G2 phase arrest upon treatment with this compound.
  • Apoptotic Markers : Increased levels of cleaved caspase-3 indicated enhanced apoptosis compared to untreated controls .

Data Table

Cancer TypeMechanism of ActionKey FindingsReference
Breast CancerCDK degradation, HDAC inhibitionDose-dependent growth inhibition
Colorectal CancerG2 phase arrest, apoptosis inductionIncreased cleaved caspase-3 levels
MelanomaSynergistic effects with quisinostatEnhanced anti-tumor response compared to monotherapy

Mechanism of Action

Cdk/hdac-IN-1 exerts its effects by inhibiting the activity of CDK and HDAC enzymes. This inhibition leads to alterations in gene expression, cell cycle arrest, and induction of apoptosis. The molecular targets include CDK2, CDK4, CDK6, and HDAC6, which are involved in regulating cell proliferation and survival pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CDK/HDAC-IN-1 with other dual-targeting inhibitors and selective HDAC or CDK inhibitors, emphasizing structural, biochemical, and functional differences:

Compound Name Targets (IC50/Kd) Clinical Stage Key Mechanisms & Applications Reference
This compound CDK2 (60.9 nM), CDK4 (276 nM), HDAC6 (128.6 nM) Preclinical Dual CDK/HDAC inhibition; anti-proliferative activity in cancer models
JAK/HDAC-IN-1 JAK2 (4 nM), HDAC (2 nM) Preclinical Dual JAK2/HDAC inhibition; anti-leukemic activity
PI3K/HDAC-IN-1 PI3Kδ (8.1 nM), HDAC1 (1.4 nM) Preclinical Dual PI3K/HDAC inhibition; anti-lymphoma activity
A2AAR/HDAC-IN-1 A2AAR (Ki = 163.5 nM), HDAC1 (145.3 nM) Preclinical Dual adenosine receptor/HDAC inhibition; oral anticancer activity
Snail/HDAC-IN-1 HDAC1 (0.405 µM), Snail (Kd = 0.18 µM) Preclinical Dual Snail/HDAC inhibition; apoptosis induction in colorectal cancer
Panobinostat Pan-HDAC inhibitor Launched (Clinical) Non-selective HDAC inhibition; approved for multiple myeloma
ITSA-1 HDAC (via TSA antagonism) Preclinical Selective suppression of TSA-mediated HDAC inhibition

Key Findings:

Target Selectivity :

  • This compound uniquely combines CDK2/4/6 and HDAC6 inhibition, whereas other dual inhibitors (e.g., JAK/HDAC-IN-1, PI3K/HDAC-IN-1) target kinase-HDAC pairs relevant to hematologic cancers .
  • Snail/HDAC-IN-1 stands out by targeting Snail , a transcription factor involved in epithelial-mesenchymal transition, alongside HDAC1 .

Potency: this compound exhibits moderate potency against HDAC6 (128.6 nM) compared to PI3K/HDAC-IN-1’s stronger HDAC1 inhibition (1.4 nM) .

Clinical Relevance: Unlike Panobinostat, a non-selective HDAC inhibitor with clinical approval, this compound remains in preclinical studies, reflecting its novelty and unproven therapeutic efficacy .

Mechanistic Advantages: Dual CDK/HDAC inhibition may overcome resistance mechanisms seen with single-target therapies, as observed in solid tumor models . In contrast, A2AAR/HDAC-IN-1’s oral bioavailability and dual adenosine receptor targeting offer a unique approach for immune-modulated cancers .

Research Tools and Methodologies

Modern cheminformatics platforms, such as the Cheminformatics Microservice (integrating RDKit, CDK, and Open Babel), enable systematic comparison of these inhibitors by generating 3D conformers, calculating molecular descriptors, and visualizing structure-activity relationships . Such tools are critical for optimizing dual-targeting scaffolds like this compound.

Biological Activity

Cdk/Hdac-IN-1 is a compound designed to inhibit cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), both of which play critical roles in cell cycle regulation and gene expression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell proliferation, and potential therapeutic applications.

This compound operates through dual inhibition of CDK and HDAC pathways. CDKs are essential for cell cycle progression, while HDACs regulate chromatin structure and gene expression by removing acetyl groups from histones. The compound's ability to inhibit both pathways can lead to significant alterations in cellular processes, particularly in cancer cells.

  • CDK Inhibition : By inhibiting CDKs, this compound can induce cell cycle arrest, particularly at the G1 phase. This is achieved through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27, which prevent the transition from G1 to S phase .
  • HDAC Inhibition : The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure that can promote the expression of tumor suppressor genes while silencing oncogenes . This dual action enhances the apoptotic response in cancer cells.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays revealed that this compound significantly reduced the viability of solid tumor cell lines, including A375 (melanoma) and HCT116 (colon cancer). The compound showed IC50 values in the nanomolar range for CDK2 and HDAC2 inhibition, indicating strong activity .
CompoundTargetIC50 (nM)
This compoundCDK230
This compoundHDAC20.24

Induction of Apoptosis

The compound also promotes apoptosis in cancer cells through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Treatment with this compound has been shown to increase intracellular ROS levels, which can lead to oxidative stress and subsequent apoptosis .
  • Cell Cycle Arrest : The induction of G2/M phase arrest has been observed in treated cells, further contributing to its antiproliferative effects .

Study 1: Efficacy in Solid Tumors

A study investigating the efficacy of this compound in solid tumors reported that concurrent inhibition of CDK and HDAC pathways led to enhanced sensitivity to traditional chemotherapy agents. The combination therapy resulted in significant tumor regression in xenograft models, suggesting a promising approach for treatment-resistant cancers .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways influenced by this compound. The results indicated that the compound not only inhibited cell proliferation but also modulated key signaling pathways involved in tumor growth and survival, including JAK1-STAT3-BCL2 signaling .

Q & A

Q. How can researchers ensure reproducibility when transitioning from 2D cell cultures to 3D organoid models with this compound?

  • Methodological Answer : Standardize organoid culture conditions (e.g., ECM composition, growth factors). Use automated imaging systems for high-content analysis of spheroid size and viability. Validate results across multiple organoid lines derived from independent donors. Include batch controls to account for technical variability .

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